2,4,6-Tris(trifluoromethyl)benzamide
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Overview
Description
2,4,6-Tris(trifluoromethyl)benzamide is a fluorinated organic compound with the molecular formula C10H4F9NO. It is an intermediate in the synthesis of 2,4,6-Tris(trifluoromethyl)aniline, which is valuable in medical chemistry and the preparation of azo dyes containing fluorine .
Mechanism of Action
Target of Action
It is known that this compound is an intermediate in the synthesis of 2,4,6-tris(trifluoromethyl)aniline . This derivative is a fluorinated substituent that has become a valuable tool in medical chemistry .
Mode of Action
Its derivative, 2,4,6-tris(trifluoromethyl)aniline, is known to be used in medical chemistry . The trifluoromethyl groups in these compounds can enhance the lipophilicity and metabolic stability, which could potentially improve the interaction with their targets .
Biochemical Pathways
It’s worth noting that fluorinated compounds like this are often used in the design of pharmaceuticals and agrochemicals due to their unique properties, such as high electronegativity, small size, and strong c-f bond, which can significantly influence the biochemical properties of the molecules .
Result of Action
Its derivative, 2,4,6-tris(trifluoromethyl)aniline, is known to be used in medical chemistry , suggesting that it may have potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4,6-Tris(trifluoromethyl)benzamide typically involves the amidation of 2,4,6-Tris(trifluoromethyl)benzoic acid. The process includes the following steps:
Acyl Chlorination: 2,4,6-Tris(trifluoromethyl)benzoic acid is treated with a chlorinating agent in the presence of an acid-binding agent to form 2,4,6-Tris(trifluoromethyl)benzoyl chloride.
Amidation: The resulting benzoyl chloride is then reacted with an aminating agent to produce this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride may be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides .
Scientific Research Applications
2,4,6-Tris(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of fluorinated compounds and azo dyes.
Biology: The compound’s fluorinated nature makes it useful in studying biological systems, particularly in drug design and development.
Medicine: It is valuable in medical chemistry for developing pharmaceuticals with improved properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tris(trifluoromethyl)aniline
- 2,4,6-Tris(trifluoromethyl)benzoic acid
- 2,4,6-Tris(trifluoromethyl)benzoyl chloride
Uniqueness
2,4,6-Tris(trifluoromethyl)benzamide is unique due to its three trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2,4,6-tris(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F9NO/c11-8(12,13)3-1-4(9(14,15)16)6(7(20)21)5(2-3)10(17,18)19/h1-2H,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULXQCOKFJQXHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(=O)N)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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